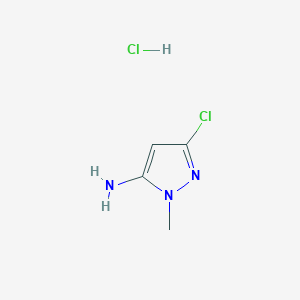![molecular formula C13H9FO2 B1459409 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde CAS No. 1611443-83-4](/img/structure/B1459409.png)
2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde
Vue d'ensemble
Description
“2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde” is a complex organic compound. It likely contains a biphenyl group (two connected phenyl rings), with a fluorine atom attached to one of the carbon atoms in the second phenyl ring, a hydroxy group (-OH) attached to the fourth carbon atom in the second phenyl ring, and a carbaldehyde group (-CHO) attached to the third carbon atom .
Synthesis Analysis
While specific synthesis methods for “2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde” were not found, a related compound, “2-(2-fluoro-[1,1’-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide”, was synthesized in a reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde” would likely be complex due to the presence of multiple functional groups. A related compound, “1,1’-Biphenyl, 2-fluoro-”, has a molecular weight of 172.1983 .
Applications De Recherche Scientifique
Schiff Bases and Metal Complexes
The compound 2-Hydroxynaphthalene-1-carbaldehyde, related to 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde, serves as a key precursor in coordinating agents and the development of commercially useful compounds. It is commonly used as a functionalized aromatic ring and a predecessor for various chemicals. It's also frequently used to prepare fluorescent chemosensors, thanks to its functional groups acting as donor and acceptor sites, facilitating intramolecular charge exchange within the naphthalene ring (Maher, 2018).
Fluorescent Probes
A probe named 2-(4′-(diphenylamino)-[1,1-biphenyl]-4-yl)-2H-[1,2,3]-triazole-4-carbaldehyde (DBTC) was designed for homocysteine detection in living cells. It features intramolecular charge transfer and aggregation-induced emission enhancement performances, showcasing high selectivity and sensitivity. Such compounds, with their excellent properties, have significant potential for biological system research (Chu et al., 2019).
Antibacterial and Antineoplastic Properties
A series of 4-arylthiophene-2-carbaldehyde compounds were synthesized and exhibited notable antibacterial, haemolytic, antiurease, and nitric oxide (NO) scavenging capabilities. Some compounds demonstrated outstanding antibacterial activity against Pseudomonas aeruginosa and remarkable NO scavenging potential. Such findings highlight the relevance of these compounds in medicinal chemistry and their potential applications in developing new therapeutic agents (Ali et al., 2013).
Propriétés
IUPAC Name |
2-fluoro-3-(4-hydroxyphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-13-10(8-15)2-1-3-12(13)9-4-6-11(16)7-5-9/h1-8,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMIWNHJRMHKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)O)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6,6-Difluorobicyclo[3.1.0]hexan-3-amine](/img/structure/B1459329.png)
![[1-[4-(4-Methoxyphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1459330.png)




![6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1459339.png)
![Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate](/img/structure/B1459341.png)


